molecular formula C8H14O4 B1599656 (R)-1-Ethyl hydrogen 3-methylglutarate CAS No. 72594-19-5

(R)-1-Ethyl hydrogen 3-methylglutarate

Cat. No.: B1599656
CAS No.: 72594-19-5
M. Wt: 174.19 g/mol
InChI Key: KAOCDZQOVPLMID-ZCFIWIBFSA-N
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Description

®-1-Ethyl hydrogen 3-methylglutarate is a chiral compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl hydrogen 3-methylglutarate typically involves the esterification of 3-methylglutaric acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-Ethyl hydrogen 3-methylglutarate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl hydrogen 3-methylglutarate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-methylglutaric acid.

    Reduction: 3-methylglutaric alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Ethyl hydrogen 3-methylglutarate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Ethyl hydrogen 3-methylglutarate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-methylglutaric acid, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Methyl hydrogen 3-methylglutarate
  • 3-Hydroxy-3-methylglutaric acid
  • Dimethyl 3-methylglutarate

Uniqueness

®-1-Ethyl hydrogen 3-methylglutarate is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R)-5-ethoxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOCDZQOVPLMID-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455352
Record name (R)-1-Ethyl hydrogen 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72594-19-5
Record name (R)-1-Ethyl hydrogen 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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